molecular formula C21H23N2O6+ B11064144 1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxy-2-methylisoquinolinium

1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxy-2-methylisoquinolinium

Cat. No.: B11064144
M. Wt: 399.4 g/mol
InChI Key: DPSUVWUMRCTEAJ-UHFFFAOYSA-N
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Description

1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxy-2-methylisoquinolinium is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a nitrobenzyl moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxy-2-methylisoquinolinium typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4,5-dimethoxybenzyl derivatives, followed by subsequent reactions to introduce the isoquinolinium moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing advanced chemical reactors and purification techniques. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications, including pharmaceuticals and materials science .

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxy-2-methylisoquinolinium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include various substituted isoquinolinium derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxy-2-methylisoquinolinium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxy-2-methylisoquinolinium involves its ability to undergo photolysis, releasing active compounds upon exposure to light. This property makes it useful in caging technology, where it can be used to control the release of bioactive molecules in a spatially and temporally controlled manner. The molecular targets and pathways involved include interactions with nucleophilic groups and the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxy-2-methylisoquinolinium stands out due to its unique combination of functional groups, which impart distinct photochemical properties. This makes it particularly valuable in applications requiring precise control over chemical reactions and the release of active compounds .

Properties

Molecular Formula

C21H23N2O6+

Molecular Weight

399.4 g/mol

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium

InChI

InChI=1S/C21H23N2O6/c1-22-7-6-13-9-18(26-2)20(28-4)11-15(13)17(22)8-14-10-19(27-3)21(29-5)12-16(14)23(24)25/h6-7,9-12H,8H2,1-5H3/q+1

InChI Key

DPSUVWUMRCTEAJ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC

Origin of Product

United States

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